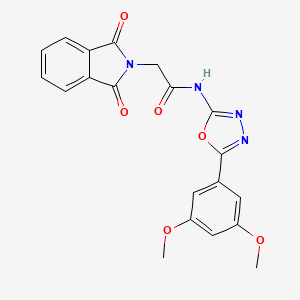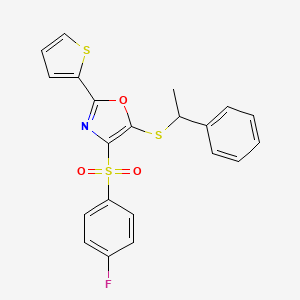
4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole, also known as FST, is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications.
Mecanismo De Acción
The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole is not fully understood but is thought to involve the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt pathways. 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has also been found to induce apoptosis in cancer cells and reduce oxidative stress in neurological disorders.
Efectos Bioquímicos Y Fisiológicos
4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress. 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has also been found to have low toxicity in animal studies, making it a promising candidate for further drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has several advantages for use in lab experiments, including its high purity and low toxicity. However, 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole is a relatively new compound, and further studies are needed to fully understand its pharmacological properties and potential limitations.
Direcciones Futuras
There are several future directions for the study of 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole, including the development of 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole-based drugs for the treatment of cancer, inflammation, and neurological disorders. Further studies are also needed to understand the mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole and its potential limitations. Additionally, 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole could be used as a tool for studying the signaling pathways involved in cancer and inflammation, leading to the development of new therapeutic targets.
Métodos De Síntesis
The synthesis of 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-mercapto-5-(1-phenylethyl)oxazole in the presence of a base. The reaction yields 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole as a yellow solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has been found to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, and lung cancer cells. Inflammation research has shown that 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole can reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In neurological disorders research, 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has been found to have neuroprotective effects and can reduce the severity of symptoms in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-5-(1-phenylethylsulfanyl)-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO3S3/c1-14(15-6-3-2-4-7-15)28-21-20(23-19(26-21)18-8-5-13-27-18)29(24,25)17-11-9-16(22)10-12-17/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJPSRGCRLNRPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

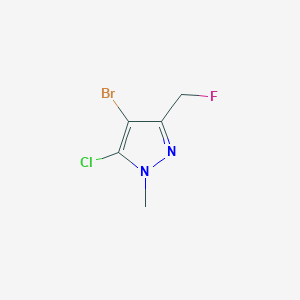
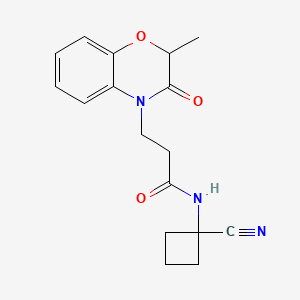
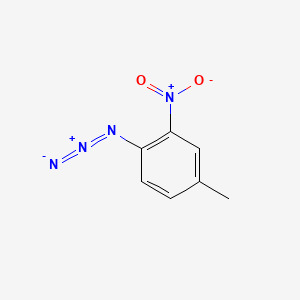
![tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B2392212.png)
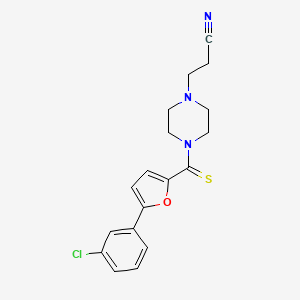

![N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2392218.png)
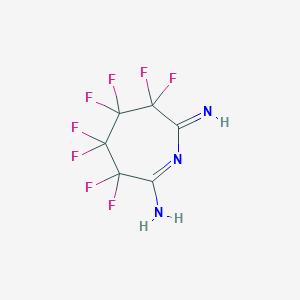
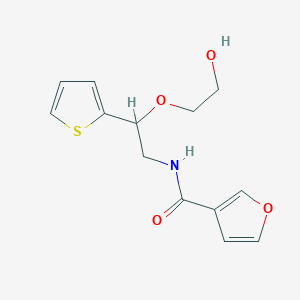
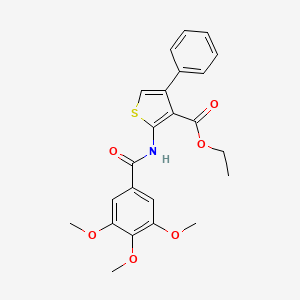
![7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2392225.png)
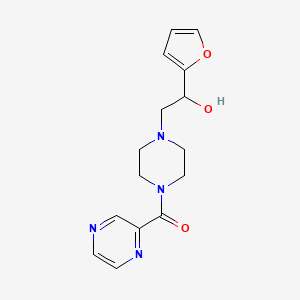
![1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane](/img/structure/B2392228.png)
